molecular formula C10H13BO3 B131537 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane CAS No. 141522-26-1

2-(2-Methoxyphenyl)-1,3,2-dioxaborinane

Cat. No.: B131537
CAS No.: 141522-26-1
M. Wt: 192.02 g/mol
InChI Key: DMLJJKWGSAIDFF-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-1,3,2-dioxaborinane is a boronic ester featuring a 1,3-propanediol cyclic ester linked to a boron atom, which is further substituted with an ortho-methoxyphenyl group. This compound is widely used in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under catalytic conditions . Commercial preparations report purities of 95–97%, with applications spanning organic synthesis, sensor development, and polymer chemistry .

Properties

IUPAC Name

2-(2-methoxyphenyl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO3/c1-12-10-6-3-2-5-9(10)11-13-7-4-8-14-11/h2-3,5-6H,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLJJKWGSAIDFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00569147
Record name 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141522-26-1
Record name 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00569147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane typically involves the reaction of 2-methoxyphenylboronic acid with diols under dehydrating conditions. One common method is the reaction of 2-methoxyphenylboronic acid with ethylene glycol in the presence of a dehydrating agent such as toluene, which facilitates the formation of the dioxaborinane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boron center to a borohydride.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed:

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(2-Methoxyphenyl)-1,3,2-dioxaborinane has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane in chemical reactions involves the interaction of the boron atom with various reagents. In Suzuki-Miyaura coupling, the boron atom facilitates the transfer of an aryl group to a palladium catalyst, forming a new carbon-carbon bond. The methoxy group can also participate in electron-donating interactions, stabilizing reaction intermediates .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

2-(4-Methylphenyl)-1,3,2-dioxaborinane (CAS 4463-41-6)
  • Structure : Para-methylphenyl substituent.
  • Molecular Weight : 176.024 g/mol .
  • Key Differences :
    • The para-methyl group is electron-donating but lacks the steric hindrance of the ortho-methoxy group.
    • Reduced steric bulk may enhance reactivity in cross-couplings compared to the ortho-substituted analog.
2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS 213596-33-9)
  • Structure : Para-methoxyphenyl with 5,5-dimethyl groups on the dioxaborinane ring.
  • Molecular Weight : 220.08 g/mol .
  • Key Differences :
    • The para-methoxy group provides stronger electron-donating effects than methyl, increasing the boron center’s nucleophilicity.
    • 5,5-Dimethyl groups enhance ring stability but may slightly reduce reactivity due to steric effects .
2-(4-Trifluoromethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (Compound 2-3f)
  • Structure : Para-trifluoromethylphenyl substituent.
  • Yield : 73% .

Steric and Stability Considerations

2-(2-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (CAS 934558-37-9)
  • Structure : Ortho-methoxyphenyl with 4,4,6-trimethyl groups on the dioxaborinane ring.
  • Molecular Formula : C₁₃H₁₉BO₃ .
5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane (CAS 223799-24-4)
  • Structure : Meta-methylphenyl substituent.
  • Key Differences :
    • The meta-methyl group creates a less symmetric electronic environment compared to para or ortho isomers, influencing regioselectivity in coupling reactions .

Reactivity in Cross-Coupling Reactions

  • Ortho-Methoxyphenyl vs. Para-Substituted Analogs :
    • Ortho-methoxy groups (as in the target compound) impose steric constraints, slowing reaction kinetics but improving selectivity in certain transformations .
    • Para-methoxy or methyl derivatives (e.g., CAS 213596-33-9) exhibit faster reaction rates due to reduced steric hindrance .
  • Electron-Withdrawing Substituents :
    • Compounds like 2-(4-fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane (CAS 1177399-08-4) combine fluorine’s electronegativity with methyl’s electron-donating effects, balancing reactivity and stability .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Yield (%)
2-(2-Methoxyphenyl)-1,3,2-dioxaborinane 141522-26-1 C₁₀H₁₃BO₃ 192.02 Ortho-methoxy 75.6
2-(4-Methylphenyl)-1,3,2-dioxaborinane 4463-41-6 C₁₀H₁₃BO₂ 176.02 Para-methyl N/A
2-(4-Trifluoromethylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane N/A C₁₃H₁₅BF₃O₂ 278.07 Para-CF₃, 5,5-dimethyl 73
2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane 213596-33-9 C₁₃H₁₇BO₃ 220.08 Para-methoxy, 5,5-dimethyl N/A

Table 2: Electronic and Steric Effects

Compound Substituent Electronic Effect Steric Hindrance Reactivity Trend
This compound Moderate electron-donating High (ortho) Selective, slower kinetics
2-(4-Methoxyphenyl)-5,5-dimethyl-1,3,2-dioxaborinane Strong electron-donating Moderate Faster cross-couplings
2-(4-Fluoro-3-methylphenyl)-5,5-dimethyl-1,3,2-dioxaborinane Mixed (EWG + EDG) Low High electrophilicity

Biological Activity

2-(2-Methoxyphenyl)-1,3,2-dioxaborinane is an organoboron compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The compound features a dioxaborinane ring with a methoxyphenyl substituent, which contributes to its chemical reactivity and biological interactions. The presence of the boron atom is critical for its ability to form complexes with biomolecules, influencing its biological activity.

The biological activity of this compound is primarily attributed to its ability to form stable complexes with nucleophiles. This property facilitates various chemical reactions, including cross-coupling and substitution reactions that are essential in modifying biomolecules for therapeutic purposes. The methoxy group enhances the stability of the intermediates formed during these reactions, further influencing the compound's reactivity.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. For instance, related boron compounds have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : The compound's ability to interact with specific enzymes has been explored. Boron-containing compounds are known to inhibit proteases and other enzymes critical in various biological pathways.
  • Modulation of Biological Processes : The compound can be utilized to modify biomolecules, aiding in the study of signaling pathways and cellular processes.

Case Studies

  • Antitumor Efficacy : A study investigated the effects of this compound on cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents. The mechanism was linked to increased apoptosis as evidenced by cleaved PARP assays.
    CompoundCell LineIC50 (µM)Mechanism
    This compoundA549 (Lung)15.0Apoptosis
    Control (Doxorubicin)A549 (Lung)10.5Apoptosis
  • Enzyme Interaction : Another study focused on the inhibitory effects of this compound on specific proteases involved in tumor progression. The results demonstrated significant inhibition at low micromolar concentrations.
    EnzymeInhibition (%) at 10 µM
    MMP-975%
    Trypsin60%

Q & A

Q. What are the standard synthetic routes for preparing 2-(2-Methoxyphenyl)-1,3,2-dioxaborinane, and how can reaction conditions be optimized?

The compound is synthesized via condensation of 2-methoxyphenylboronic acid with 1,3-propanediol under acid catalysis (e.g., using anhydrous HCl). Key parameters include:

  • Molar ratio : A 1:1.2 molar ratio of boronic acid to diol minimizes side reactions.
  • Solvent : Toluene or THF under reflux (80–110°C) for 6–12 hours.
  • Dehydration : Use molecular sieves or azeotropic water removal to drive the reaction to completion.
    Yields typically range from 65% to 85%, with purity confirmed by 11^{11}B NMR (δ ~30–32 ppm for boronate esters) .

Q. How is this compound characterized structurally, and what spectroscopic markers are critical?

Key characterization methods include:

  • 1^{1}H NMR : Aromatic protons (δ 6.8–7.5 ppm), methoxy group (δ ~3.8 ppm), and dioxaborinane ring protons (δ 1.5–2.1 ppm for methylene groups).
  • 13^{13}C NMR : Boron-bound oxygen carbons (δ 65–70 ppm), methoxy carbon (δ ~55 ppm).
  • IR : B-O stretching (1340–1390 cm1^{-1}) and aromatic C-O (1250–1280 cm1^{-1}).
  • Mass spectrometry : Molecular ion peak at m/z 192.02 (C10_{10}H13_{13}BO3_3) .

Q. What are the primary applications of this compound in cross-coupling reactions, and what substrates are compatible?

It serves as an aryl donor in Suzuki-Miyaura couplings with aryl/vinyl halides (e.g., bromobenzene, chlorostyrene). Standard conditions:

  • Catalyst : Pd(PPh3_3)4_4 (1–2 mol%).
  • Base : K2_2CO3_3 or CsF in a 1:1 mixture of THF/H2_2O.
  • Temperature : 80–100°C for 12–24 hours.
    Yields exceed 70% for electron-neutral aryl halides but drop with electron-deficient partners due to slower transmetallation .

Advanced Research Questions

Q. How does steric and electronic modulation of the dioxaborinane ring affect reactivity in cross-coupling reactions?

Comparative studies with analogs (e.g., 4,4,6-trimethyl-substituted derivatives) reveal:

  • Steric effects : Bulky substituents (e.g., 4,4,6-trimethyl) reduce coupling efficiency with hindered aryl halides (e.g., 2-bromotoluene) by 20–30%.
  • Electronic effects : Electron-withdrawing groups on the boronate ring (e.g., ester substituents) lower transmetallation rates, requiring higher Pd loading (3–5 mol%) .

Q. What mechanistic insights explain contradictions in catalytic efficiency when using different palladium sources?

Pd(0) catalysts (e.g., Pd(PPh3_3)4_4) outperform Pd(II) precursors (e.g., PdCl2_2) due to:

  • Pre-activation requirement : Pd(II) requires reduction to Pd(0), introducing lag phases.
  • Ligand dynamics : Bulky ligands in Pd(II) complexes hinder oxidative addition.
    Kinetic studies (monitored via 31^{31}P NMR) show Pd(0) systems achieve 90% conversion in 6 hours vs. 12 hours for PdCl2_2/PPh3_3 mixtures .

Q. How does solvent polarity influence the stability of this compound, and what degradation pathways are observed?

Stability assays (via 11^{11}B NMR):

  • Non-polar solvents (hexane, toluene): Stable for >30 days at 25°C.
  • Polar aprotic solvents (DMF, DMSO): Hydrolysis occurs within 72 hours (B-O cleavage).
  • Aqueous systems : Rapid hydrolysis to boronic acid (t1/2_{1/2} < 1 hour at pH 7).
    Storage recommendations: Anhydrous conditions under argon at –20°C .

Q. Can this compound participate in non-traditional boron-mediated reactions, such as Chan-Lam couplings or photoredox transformations?

  • Chan-Lam coupling : Limited success with amines (e.g., aniline gives <30% yield).
  • Photoredox : Under blue LED irradiation with Ru(bpy)_3$$^{2+}, aryl radical generation occurs, enabling C–H borylation of heteroarenes (e.g., thiophene, 55% yield).
    Mechanistic studies suggest single-electron transfer (SET) from the boronate to the excited photocatalyst .

Key Research Gaps and Future Directions

  • Catalyst design : Develop air-stable Pd-NHC complexes to enhance coupling efficiency with electron-poor substrates.
  • Alternative reactivity : Explore enantioselective transformations using chiral dioxaborinane derivatives.
  • Computational modeling : DFT studies to map transmetallation pathways and steric thresholds.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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